molecular formula C11H7Br2NO2 B13797829 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

Cat. No.: B13797829
M. Wt: 344.99 g/mol
InChI Key: FPINDFNBLMDBOV-UHFFFAOYSA-N
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Description

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine atoms and an oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone typically involves the bromination of precursor compounds. One common method involves the reaction of 4-bromophenylacetic acid with bromine in the presence of a catalyst to form the desired product . Another approach includes the use of ammonium bromide and oxone as reagents for the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, iminolactones, and various oxidized or reduced forms of the compound.

Scientific Research Applications

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atoms and oxazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is unique due to its specific structural features, including the presence of an oxazole ring and multiple bromine atoms

Properties

Molecular Formula

C11H7Br2NO2

Molecular Weight

344.99 g/mol

IUPAC Name

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C11H7Br2NO2/c12-6-10(15)9-5-11(16-14-9)7-1-3-8(13)4-2-7/h1-5H,6H2

InChI Key

FPINDFNBLMDBOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)CBr)Br

Origin of Product

United States

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